

Application Notes and Protocols for 306-N16B-Mediated Transfection

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Compound of Interest

Compound Name: 306-N16B

Cat. No.: B10857174

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Introduction

306-N16B is a proprietary ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the targeted delivery of messenger RNA (mRNA) to lung tissue.[1][2][3] These LNPs are a critical non-viral vector for in vivo gene therapy and drug development applications, offering a promising vehicle for treating pulmonary diseases.[2][4] The transfection process mediated by **306-N16B** LNPs involves the encapsulation of mRNA, cellular uptake via endocytosis, and subsequent endosomal escape to release the mRNA cargo into the cytoplasm for protein translation.[5][6] This document provides detailed experimental protocols for the formulation of **306-N16B** LNPs, their characterization, and their application in both in vitro and in vivo transfection studies.

Data Presentation

Table 1: Physicochemical Properties of 306-N16B LNPs

Parameter	Representative Value	Method of Analysis
Particle Size (Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)	-5 to +5 mV	Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay

Table 2: In Vivo Transfection Efficiency of 306-N16B LNPs in the Lung

Target Cell Type	Transfection Efficiency (% of cell type)	Animal Model	mRNA Cargo
Pulmonary Endothelial Cells	~34%	Ai14 Mice	Cre mRNA
Pulmonary Epithelial Cells	~2%	Ai14 Mice	Cre mRNA
Pulmonary Macrophages	~2%	Ai14 Mice	Cre mRNA
Total Lung Cells (co-delivery)	Variable	Ai14 Mice	Cas9 mRNA + sgRNA

Experimental Protocols

Protocol 1: Formulation of 306-N16B Lipid Nanoparticles using Microfluidics

This protocol describes the preparation of **306-N16B** LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

- **306-N16B** ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- mRNA of interest
- Ethanol, anhydrous
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
- Syringe pumps
- Dialysis cassettes (10 kDa MWCO)

Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
 - Prepare individual stock solutions of **306-N16B**, DOPE (or DSPC), cholesterol, and DMG-PEG2000 in anhydrous ethanol.
 - Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (**306-N16B** : DOPE/DSPC : Cholesterol : DMG-PEG2000).
 - The final total lipid concentration in ethanol should be between 10-20 mg/mL.
- Preparation of mRNA Solution (Aqueous Phase):

- Dilute the mRNA of interest in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.2 mg/mL.
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid stock solution into one syringe and the mRNA solution into another syringe.
 - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
 - Set the total flow rate to a range of 10-20 mL/min.
 - Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
- Dialysis and Concentration:
 - Collect the resulting LNP suspension.
 - To remove the ethanol and exchange the buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 12 hours, with two buffer changes.
 - If necessary, concentrate the LNPs using a centrifugal filter device.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
 - Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection with 306-N16B LNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with **306-N16B** LNPs.

Materials:

- Mammalian cell line of interest (e.g., HEK293, A549)
- Complete cell culture medium
- **306-N16B** LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)
- 96-well or 24-well cell culture plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - The day before transfection, seed the cells in the desired plate format at a density that will result in 70-90% confluency at the time of transfection.
 - Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
- Transfection:
 - On the day of transfection, dilute the **306-N16B** LNP stock solution in pre-warmed, serum-free cell culture medium to the desired final mRNA concentration (e.g., 100-500 ng of mRNA per well for a 24-well plate).
 - Remove the old medium from the cells and gently add the LNP-containing medium.
 - Incubate the cells with the LNPs for 4-6 hours at 37°C.
- Post-Transfection:
 - After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
 - Return the cells to the incubator.
- Analysis of Protein Expression:
 - Analyze protein expression at 24-48 hours post-transfection.

- For reporter proteins like GFP, expression can be visualized using fluorescence microscopy or quantified by flow cytometry. For luciferase, a luciferase assay system can be used to measure luminescence.

Protocol 3: In Vivo mRNA Delivery to the Lungs in Mice

This protocol describes the systemic administration of **306-N16B** LNPs to mice for targeted mRNA delivery to the lungs.

Materials:

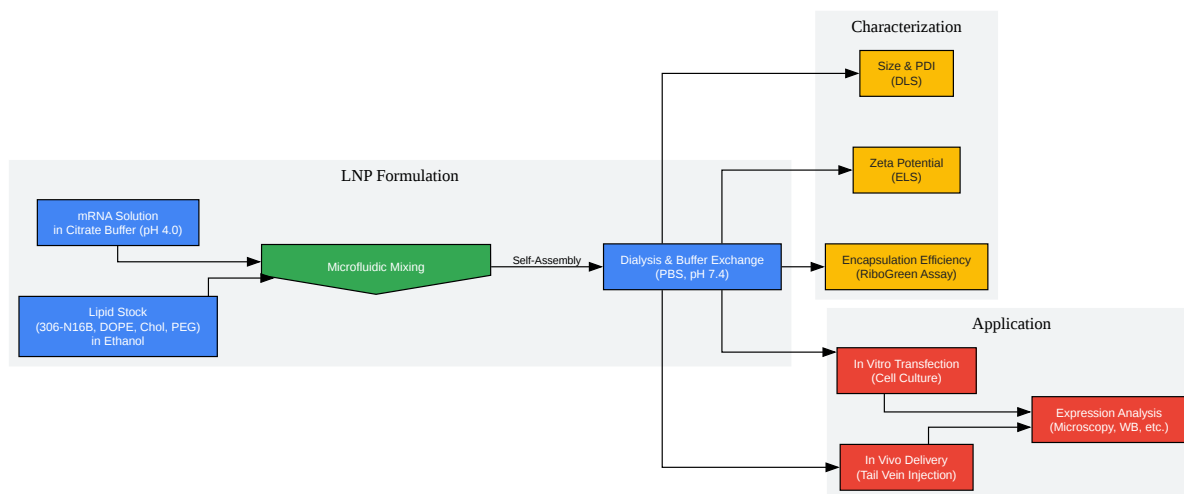
- **306-N16B** LNPs encapsulating the mRNA of interest, suspended in sterile PBS.
- Laboratory mice (e.g., C57BL/6, BALB/c).
- Insulin syringes with 28-30 gauge needles.
- Restraining device for mice.

Procedure:

- Preparation of LNP Solution for Injection:
 - Thaw the **306-N16B** LNPs on ice if previously frozen.
 - Dilute the LNPs in sterile PBS to the desired final concentration for injection. A typical dosage for lung targeting is between 0.5 to 1.5 mg of mRNA per kg of body weight. The final injection volume should be around 100-200 μ L.
- Administration:
 - Properly restrain the mouse.
 - Administer the LNP solution via tail vein injection. Inject slowly and steadily.
- Post-Injection Monitoring:
 - Monitor the mice for any adverse reactions following the injection.

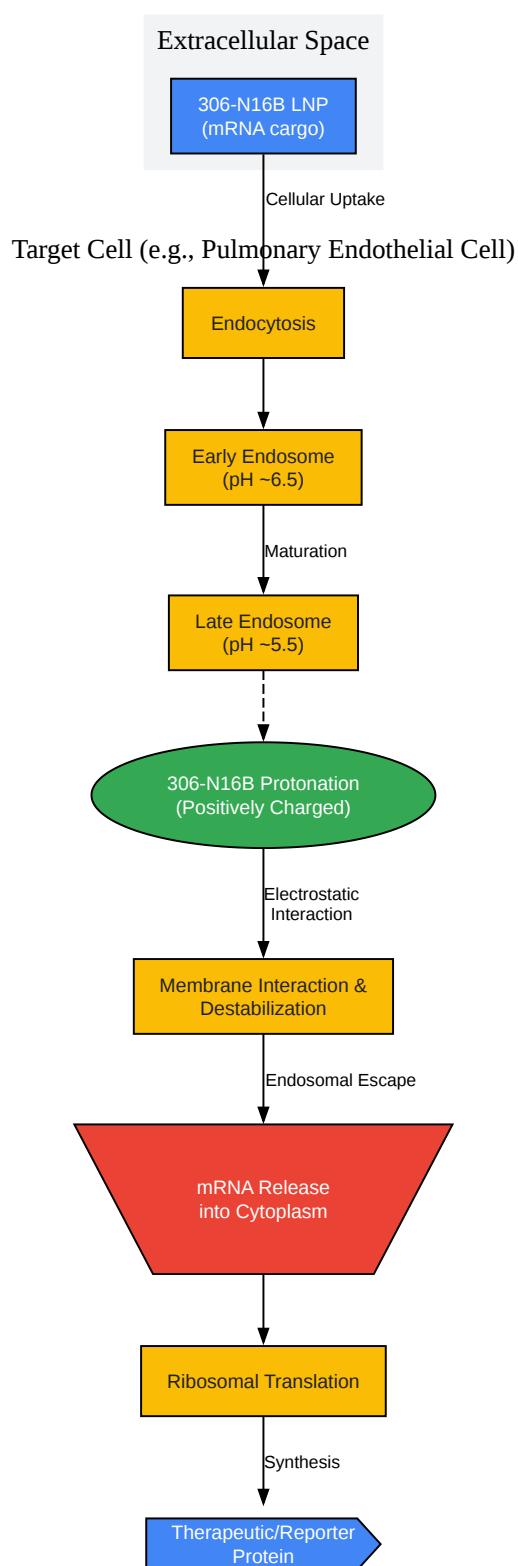
- House the mice under standard laboratory conditions.
- Analysis of In Vivo Transfection:
 - The time point for analysis will depend on the specific experiment. For protein expression analysis, tissues are typically harvested 6-24 hours post-injection.
 - Euthanize the mice at the designated time point.
 - Perfuse the animals with PBS to remove blood from the organs.
 - Harvest the lungs and other organs of interest.
 - Analyze protein expression in the harvested tissues using appropriate methods such as Western blotting, immunohistochemistry, or in vivo imaging if a reporter like luciferase is used.

Mandatory Visualizations



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Caption: Workflow for **306-N16B** LNP formulation, characterization, and application.



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Caption: Cellular uptake and mRNA release mechanism of **306-N16B** LNPs.

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